molecular formula C11H16N2O2 B1380314 [4-(3-Aminophenyl)morpholin-2-yl]methanol CAS No. 1501625-66-6

[4-(3-Aminophenyl)morpholin-2-yl]methanol

Cat. No. B1380314
CAS RN: 1501625-66-6
M. Wt: 208.26 g/mol
InChI Key: WNWXHXSBHNYJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(3-Aminophenyl)morpholin-2-yl]methanol” is a chemical compound with the CAS Number: 1501625-66-6 . It has a molecular weight of 208.26 and its IUPAC name is (4-(3-aminophenyl)morpholin-2-yl)methanol . The compound is typically stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O2/c12-9-2-1-3-10(6-9)13-4-5-15-11(7-13)8-14/h1-3,6,11,14H,4-5,7-8,12H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.26 . It is an oil at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Industrial Applications

[4-(3-Aminophenyl)morpholin-2-yl]methanol is involved in the synthesis of pharmaceuticals, such as Rivaroxaban, an important anticoagulant. Zhang Fu-li (2012) reviewed various synthetic routes for Rivaroxaban and its intermediates, highlighting the commercial value of starting with bromobenzene for industrial-scale manufacturing (Zhang Fu-li, 2012).

Methanol as a Chemical Feedstock

Methanol, produced from this compound through various chemical reactions, plays a crucial role in energy sectors, serving as a clean-burning fuel with potential applications in coal gasification and as a peaking fuel in power stations. Cybulski (1994) extensively reviewed methanol's role as a basic chemical, its production methods, and its use in energy applications (A. Cybulski, 1994).

Methanol in Transformer Insulating Oil

Methanol has been identified as a marker for assessing solid insulation condition in power transformers. Jalbert et al. (2019) provided a comprehensive literature review on methanol's role as a chemical marker in transformer insulating oil, discussing its utility in monitoring cellulose insulation degradation (J. Jalbert et al., 2019).

Hydrogen Production from Methanol

The conversion of methanol to hydrogen, a clean energy source, has garnered significant attention. García et al. (2021) reviewed hydrogen production methods from methanol, emphasizing the development of catalysts and reactor technologies for efficient hydrogen production (G. García et al., 2021).

Methanol as a Biological Specimen Fixative

Methanol-Carnoy (Methacarn) fixation is a method used in histology for preserving tissue samples. Puchtler et al. (1970) discussed the advantages of Methacarn fixation over traditional methods, showing that it causes little to no tissue shrinkage and preserves myofibrils well (Holde Puchtler et al., 1970).

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[4-(3-aminophenyl)morpholin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-9-2-1-3-10(6-9)13-4-5-15-11(7-13)8-14/h1-3,6,11,14H,4-5,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWXHXSBHNYJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=CC=CC(=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1501625-66-6
Record name [4-(3-aminophenyl)morpholin-2-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(3-Aminophenyl)morpholin-2-yl]methanol
Reactant of Route 2
Reactant of Route 2
[4-(3-Aminophenyl)morpholin-2-yl]methanol
Reactant of Route 3
Reactant of Route 3
[4-(3-Aminophenyl)morpholin-2-yl]methanol
Reactant of Route 4
Reactant of Route 4
[4-(3-Aminophenyl)morpholin-2-yl]methanol
Reactant of Route 5
Reactant of Route 5
[4-(3-Aminophenyl)morpholin-2-yl]methanol
Reactant of Route 6
Reactant of Route 6
[4-(3-Aminophenyl)morpholin-2-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.